The table below summarizes the core technical data for Siguazodan.
| Property | Description |
|---|---|
| IUPAC Name | 1-Cyano-2-methyl-3-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]guanidine [1] |
| Molecular Formula | C₁₄H₁₆N₆O [1] [2] |
| Molecular Weight | 284.32 g/mol [1] [2] |
| CAS Registry Number | 115344-47-3 [3] [2] |
| Drug Type | Small molecule [3] |
| Mechanism of Action | PDE3 inhibitor (Phosphodiesterase 3 inhibitor) [3] |
| Synonyms | SK&F 94836, SKF-94836 [3] [2] |
| Highest R&D Phase | Discontinued (Phase 1) [3] |
This compound functions by inhibiting the phosphodiesterase 3A (PDE3A) enzyme [3]. PDEs are a family of enzymes that break down the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [4]. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to increased intracellular cAMP levels [5]. This molecule acts as a key second messenger, amplifying signals within cells and influencing processes like gene expression and neuronal activity [4].
The following diagram illustrates the role of PDE3 in the cAMP signaling pathway.
Increased cAMP signaling pathway resulting from PDE3 inhibition.
While this compound itself is no longer in development, research into PDE3A as a target has evolved. Recent studies have identified that certain PDE3A inhibitors can act as allosteric modulators, inducing a physical interaction between PDE3A and another protein called Schlafen 12 (SLFN12). This complex formation is cytotoxic to specific cancer cells, suggesting a potential "neomorphic" or new-function mechanism for this class of compounds [5].
Although this compound is not a current clinical candidate, research on PDE3 inhibitors provides insight into its potential research applications and relevant experimental methods.
The workflow for this modern research approach is summarized below.
Workflow for identifying PDE3A modulator mechanisms via phenotypic screening.
When working with compounds like this compound or exploring the PDE3A target, several critical factors should be noted:
The table below summarizes the core identity and known functions of Siguazodan.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Target | Phosphodiesterase 3 (PDE3) [1] [2] |
| Mechanism of Action | Selective PDE3 inhibitor [1] [2] |
| Key Pharmacological Effect | Increases intracellular cAMP concentration; inhibits mediator release (histamine, IL-4, IL-13) from human basophils [2] |
| Originator | SmithKline Beecham (SK&F) [1] |
| Highest Development Phase | Discontinued (Phase 1) [1] |
PDE3 enzyme hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound elevates intracellular cAMP levels, a key second messenger that regulates various cellular functions, including suppressing the activation of immune cells [3] [2].
The primary experimental evidence for this compound's activity comes from studies on human basophils. The following workflow and table detail the key methodology and findings.
Figure 1: Experimental workflow for assessing this compound's effect on human basophils [2].
The table below summarizes the experimental outcomes from the basophil study.
| Experimental Group | Effect on IL-4 & IL-13 Generation | Effect on Histamine Release |
|---|
| Non-selective PDE inhibitors (Theophylline, IBMX) | Statistically significant inhibition [2] | Statistically significant inhibition [2] | | This compound (PDE3 inhibitor) | No statistically significant inhibition [2] | No statistically significant inhibition [2] | | Rolipram/Denbufylline (PDE4 inhibitors) | Statistically significant inhibition [2] | Statistically significant inhibition [2] | | Org 30029 (mixed PDE3/4 inhibitor) | Statistically significant inhibition [2] | Statistically significant inhibition [2] |
This data indicates that selective PDE4 inhibition, but not selective PDE3 inhibition with this compound, plays a dominant role in suppressing cytokine and histamine release from human basophils [2].
This compound's mechanism and research rationale are rooted in the cAMP-mediated signaling pathway.
Figure 2: this compound's mechanism of action as a PDE3 inhibitor, elevating cAMP levels [3] [2] [4].
While this compound itself showed limited efficacy in basophil studies, concurrent inhibition of PDE3 and PDE4 was investigated as a strategy to achieve enhanced anti-inflammatory and bronchodilatory effects, particularly for respiratory diseases [5] [6] [4]. This combination can have additive or synergistic effects in suppressing the activation of various immune cells and relaxing airway smooth muscle [5].
This compound's development was discontinued after Phase I clinical trials [1]. This is consistent with broader safety concerns identified for chronic oral use of PDE3 inhibitors in heart failure patients, which have been associated with increased mortality due to arrhythmias and sudden death [7] [3] [4].
Although this compound was not further developed, its investigation provided valuable insights:
This compound (SK&F 94836) is a potent, selective, and orally active inhibitor of phosphodiesterase III (PDE3). Its primary pharmacological action is to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting its hydrolysis. This mechanism underpins its dual biological activities: positive inotropic effects (increased cardiac contractility) and vasodilation (relaxation of vascular smooth muscle). Research indicates that its vasodilatory and anti-platelet actions occur within the same concentration range, suggesting a coordinated cardiovascular effect [1] [2].
The vasodilatory effect of this compound is primarily mediated through the inhibition of the cGMP-inhibited PDE, also known as PDE3. The following diagram illustrates the core signaling pathway through which this compound induces vasodilation.
This compound inhibits PDE3, leading to cAMP accumulation and vasodilation.
The tables below summarize key quantitative data from biochemical and tissue-based assays, providing a foundation for understanding its potency and efficacy.
Table 1: Biochemical Inhibitory Concentration (IC₅₀) of this compound
| Target | IC₅₀ Value | Experimental Context |
|---|---|---|
| PDE3 | 117 nM | Purified enzyme assay [1] |
| Phenylephrine-induced 5-HT release | 4.2 µM | Inhibition of serotonin release from platelets [1] |
Table 2: Functional Vasodilatory & Relaxant Effects of this compound
| Tissue/Preparation | Effect | Concentration | Experimental Model |
|---|---|---|---|
| Large Human Bronchus | ~77% relaxation | 30 µM | Carbachol-precontracted [3] |
| Small Human Bronchus | ~20% relaxation | 30 µM | Carbachol-precontracted [3] |
| Human Platelets | Increased cAMP accumulation | EC₅₀ = 18.88 µM | Washed platelets [1] |
| Human Platelets | Inhibited U46619-induced aggregation | More potent than against ADP/Collagen | Platelet-rich plasma (PRP) [2] |
To evaluate the vasodilatory activity of this compound, researchers employ isolated tissue assays. The workflow and detailed methodology for a standard organ bath experiment are outlined below.
Standard workflow for assessing vasodilator activity in isolated tissue.
This protocol is adapted from studies on human bronchial tissue and rat aorta [3] [4].
Understanding this compound's profile relative to other PDE inhibitors and its broader implications is crucial for research and development.
This compound serves as a critical pharmacological tool for studying PDE3-mediated signaling and its effects on vascular and airway smooth muscle. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to design and interpret experiments involving this compound. The observed synergy between PDE3 and PDE4 inhibitors points toward a promising future for multi-target therapeutic strategies in treating conditions like asthma, heart failure, and pulmonary hypertension. Further research into tissue-specific PDE isozyme expression and the development of novel dual-inhibitors represent a compelling direction for future drug development.
Siguazodan specifically inhibits the cyclic GMP-inhibited phosphodiesterase, also known as PDE-III [1] [2]. This enzyme is the major cAMP-hydrolyzing PDE in human platelet supernatants [1]. By inhibiting PDE-III, this compound leads to the accumulation of intracellular cyclic AMP (cAMP) [1] [3] [4]. Elevated cAMP levels in cells like platelets result in a reduction of cytoplasmic free calcium, which is a key mediator of activation and aggregation [1]. This mechanism underpins its anti-platelet actions, which occur over the same concentration range as its inotropic and vasodilator effects [1].
The diagram below illustrates this core signaling pathway and cellular effect of this compound.
This compound inhibits PDE-III, leading to cAMP accumulation and reduced cytosolic calcium, which inhibits platelet aggregation.
The tables below consolidate key quantitative data from experimental findings.
Table 1: Primary Biochemical and Cellular Activity of this compound
| Assay Parameter | Value | Experimental Context |
|---|---|---|
| PDE3 Inhibition (IC₅₀) | 117 nM [2] [3] [4] | Biochemical assay |
| cAMP Accumulation (EC₅₀) | 18.88 μM [3] [4] | In intact washed human platelets [3] |
| Inhibition of 5-HT Release (IC₅₀) | 4.2 μM [3] [4] | Phenylephrine-induced release |
Table 2: Inhibition of Platelet Aggregation in Platelet-Rich Plasma (PRP) [1]
| Inducing Agonist | Potency of this compound |
|---|---|
| U46619 (thromboxane A2 mimetic) | Most potently inhibited |
| Collagen | Intermediate potency |
| ADP | Least potently inhibited |
For researchers seeking to replicate or understand key experiments, the following methodologies are detailed in the literature.
This protocol outlines the method for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation.
This method is used to confirm the mechanism of action by quantifying the rise in intracellular cAMP.
This compound demonstrates positive inotropic and vasodilating actions in various laboratory animals and is orally active with a long duration of action in conscious dogs [1] [2] [3]. Its anti-platelet effects occur within the same concentration range [1], positioning it as a potential multi-functional agent.
Research on PDE inhibitor combinations reveals important interactions. A study in a murine asthma model showed that the anti-inflammatory effects of the PDE4 inhibitor RO 20-1724 were attenuated by co-administration of either the PDE3 inhibitor cilostazol or the PDE5 inhibitor sildenafil [5]. This suggests that concurrent treatment with a PDE3 and/or PDE5 inhibitor may reduce the effectiveness of a PDE4 inhibitor, which is a critical consideration for combination therapy design [5].
The table below summarizes the core information available for this compound.
| Attribute | Description |
|---|---|
| Systematic Name | This compound (also referenced as SKF 94836) [1] |
| Primary Target | Phosphodiesterase III (PDE-III) [1] |
| Inhibitory Activity (IC₅₀) | 117 nM (Enzyme Assay) [1] |
| Functional Activity (EC₅₀) | 18.88 μM (for increasing cAMP accumulation in intact platelets) [1] |
| Selectivity | Cited as a selective PDE3 inhibitor; over 400-fold less potent against PDE7A1 compared to a PDE7 inhibitor [2] |
| Therapeutic Context | Investigated for its potential as an oral therapy for conditions like asthma and COPD; researched in combination with PDE4 inhibitors [3] [1] |
This compound functions by selectively inhibiting the PDE3 enzyme. PDE3 metabolizes cyclic adenosine monophosphate (cAMP), a critical second messenger [4]. By blocking this enzyme, this compound elevates intracellular cAMP levels, leading to bronchodilation (relaxation of airway smooth muscle) and potential anti-inflammatory effects [4] [3]. The following diagram illustrates this core mechanism of action.
This compound inhibits PDE3, preventing cAMP degradation and enhancing cellular responses.
Research indicates that combining PDE3 inhibition with other mechanisms may be beneficial. One study concluded that combined PDE3/PDE4 inhibition in human airway epithelial cells produced superior effects on anti-inflammatory gene expression compared to PDE4 inhibition alone, suggesting a promising therapeutic strategy [3].
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The table below summarizes the key characteristics of Siguazodan:
| Feature | Description |
|---|---|
| Primary Target | Phosphodiesterase 3 (PDE3) [1] |
| Mechanism of Action | Selective inhibition of PDE3, leading to increased intracellular cyclic AMP (cAMP) levels [1] |
| Therapeutic/Category | Investigated for obstructive airway diseases (e.g., asthma, COPD); also studied in insulin secretion research [2] [3] |
| Key Functional Effects | Bronchodilation (airway smooth muscle relaxation) [2], inhibition of 5-hydroxytryptamine (5-HT) release in airways [4], augmentation of glucose-induced insulin secretion [3] |
| Noted Specificity | Demonstrated monophasic relaxant concentration-response curve in guinea-pig trachea, unlike the biphasic curve of PDE4 inhibitors [2] |
This compound's primary action is elevating cAMP by inhibiting PDE3. This mechanism is visualized below and explained in further detail.
This compound inhibits PDE3, preventing cAMP breakdown and promoting cellular effects like relaxation and reduced inflammation.
The quantitative findings and methodologies from key studies provide a template for research.
| Experimental Model | Key Finding | Citation |
|---|---|---|
| Guinea-pig tracheal sheets (pre-contracted) | EC₅₀ for relaxation: 2.73 µM | [2] |
| BRIN-BD11 insulin-secreting cells | Inhibited ~30% of cAMP PDE activity in pellet fractions of cell homogenates | [3] |
| BRIN-BD11 cells (16.7 mM glucose) | Augmented glucose-induced insulin secretion | [3] |
| Newborn rabbit trachea (5-HT release) | Suppressed α2-adrenoceptor-mediated 5-HT release (IC₅₀ ~3 µM) | [4] |
1. Protocol: Tracheal Relaxation Assay
2. Protocol: Cyclic Nucleotide PDE Activity Assay
3. Protocol: 5-HT Release Assay from Tracheal Tissue
This compound is primarily a research tool for studying PDE3 function. Its investigation in combined PDE3/PDE4 inhibition is a notable strategic pathway for obstructive airway diseases, as this approach may provide superior anti-inflammatory and bronchodilatory effects compared to PDE4 inhibition alone [5].
The table below summarizes the primary quantitative data available for Siguazodan from scientific literature and product specifications [1] [2] [3].
| Assay Type | Target/Activity | Measured Value (IC₅₀/EC₅₀) | Description/Experimental Model |
|---|---|---|---|
| Enzyme Inhibition | PDE3 | 117 nM | Direct inhibition of phosphodiesterase III enzyme activity [1] [2] [3]. |
| Cellular Functional Assay | Phenylephrine-induced 5-HT release | 4.2 μM (IC₅₀) | Inhibition of serotonin release triggered by phenylephrine [1] [2]. |
| Cellular Second Messenger | cAMP accumulation in platelets | 18.88 μM (EC₅₀) | Increases intracellular cyclic AMP levels in intact platelets [1] [2]. |
This protocol outlines the method for determining the IC₅₀ of this compound against PDE3, based on referenced data [1] [2].
This protocol describes the cellular assays used to confirm this compound's functional activity in platelets [1] [2].
This compound functions by selectively inhibiting the PDE3 enzyme. The following diagram illustrates the cAMP-PKA signaling pathway that is modulated by this compound's action, explaining its physiological effects [4].
As shown, by inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation and enhanced downstream PKA activity. This mechanism underpins its observed positive inotropic (heart muscle contraction), vasodilatory, and anti-platelet effects in research settings [1] [2].
Platelet aggregation is a critical process in hemostasis and thrombosis. Light Transmission Aggregometry (LTA) is considered the gold standard for testing platelet function in vitro and is used to evaluate the effects of platelet agonists and antiplatelet compounds, including phosphodiesterase inhibitors [1].
Phosphodiesterases (PDEs) hydrolyze cyclic nucleotides cAMP and cGMP, which are key second messengers that inhibit platelet activation. By inhibiting specific PDEs, compounds like Siguazodan (a PDE3 inhibitor) increase intracellular cAMP levels, leading to reduced platelet aggregation [2] [3].
The following protocol, adapted for assessing compounds like this compound, details the preparation of platelet-rich plasma (PRP) and the aggregation assay procedure [1].
The following diagram outlines the key stages of conducting a platelet aggregometry assay.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Platelet Count Adjustment
Incubation with this compound
Initiation and Measurement of Aggregation
While LTA is the historical standard, other technologies are used in research and clinical settings. The table below summarizes common methods applicable to PDE inhibitor studies.
| Assay Method | Principle of Detection | Sample Type | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Light Transmission Aggregometry (LTA) [1] | Increase in light transmission through platelet suspension as aggregates form. | Platelet-Rich Plasma (PRP) | Considered the gold standard; highly versatile with multiple agonists. | Time-consuming; affected by many pre-analytical variables. |
| Multiple Electrode Impedance Aggregometry [4] | Change in electrical impedance between electrodes as platelets adhere and aggregate. | Whole Blood | Uses whole blood, more physiological; no sample preparation required. | Different measurement scale than LTA. |
| Viscoelastic Hemostasis Assays [4] | Measurement of clot strength and kinetics. | Whole Blood | Provides a global view of coagulation, including platelet contribution to clot strength. | Measures contribution of multiple factors, not just platelets in isolation. |
| Static Platelet Aggregation & Mass Quantification [5] | Incubation of platelets on protein-coated surfaces under static conditions, with volume/mass measured via microscopy. | Purified Platelets | Quantifies single-cell level adhesion/aggregation; useful for mechanistic studies. | Low throughput; requires specialized imaging equipment. |
The searched literature confirms this compound is an active research compound but does not contain its specific quantitative assay results [6]. To find this information, you can try the following:
| Parameter | Specification | Details / Range |
|---|
Cell Line | BRIN-BD11 | Clonal insulin-secreting pancreatic β-cell line [1]. Primary Application | PDE3 Inhibition | Selective inhibition of Phosphodiesterase 3 (PDE3); confirmed to target PDE3B isoform [1]. PDE Activity Assay | Concentration: 0.1 μM to 10 μM | Inhibited cAMP hydrolysis in pellet fractions of cell homogenates; max inhibition ~30% [1]. Insulin Secretion Assay | Concentration: 1 μM to 50 μM | Augmented glucose-induced (16.7 mM) insulin secretion [1]. Solubility / Vehicle | Information Not Specified | The specific solvent (e.g., DMSO) and stock solution preparation are not detailed in the available source. |
Here are the step-by-step methodologies for the key experiments using this compound, as described in the literature.
This protocol measures the direct inhibitory effect of this compound on cyclic AMP phosphodiesterase activity.
This protocol outlines the use of this compound in functional insulin secretion studies with intact cells.
The following diagrams illustrate the molecular mechanism of this compound and the sequence of the key experiments.
Siguazodan (CAS Registry Number: 115344-47-3) is a selective phosphodiesterase 3 (PDE3) inhibitor that has garnered significant research interest due to its potential therapeutic applications in various disease models. This small molecule drug, with the molecular formula C₁₄H₁₆N₆O and a molecular weight of 284.32 g/mol, represents an important research chemical for investigating cAMP-mediated signaling pathways in multiple biological systems [1] [2]. Originally investigated under the designations SK&F 94836, SK&F-94836, and SKF 94836, this compound reached Phase 1 clinical trials before being discontinued, indicating its potential as a valuable pharmacological tool for research purposes [2].
This compound functions primarily through the inhibition of PDE3, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels and modulating various downstream physiological effects [3]. While not approved for clinical use, this compound remains an important compound in preclinical research for investigating PDE3-mediated pathways in respiratory diseases, cancer biology, and smooth muscle physiology. Researchers utilize this compound as a specific pharmacological probe to elucidate the role of PDE3 in cellular signaling networks and to explore potential therapeutic applications.
Table 1: Basic Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 115344-47-3 |
| Molecular Formula | C₁₄H₁₆N₆O |
| Molecular Weight | 284.32 g/mol |
| Drug Type | Small molecule |
| Synonyms | SK&F 94836, SK&F-94836, SKF 94836 |
| Primary Target | Phosphodiesterase 3 (PDE3) |
| Mechanism | PDE3 inhibition |
| Appearance | Solid |
| Storage Conditions | -20°C (powder) or -80°C (in solvent) |
This compound exerts its primary pharmacological effects through potent and selective inhibition of phosphodiesterase 3A (PDE3A). PDE3A is a key enzyme in the regulation of cyclic nucleotide signaling pathways, specifically hydrolyzing cyclic adenosine monophosphate (cAMP) to its inactive form, 5'-AMP. By inhibiting this hydrolysis, this compound causes intracellular accumulation of cAMP, which subsequently activates protein kinase A (PKA) and modulates various downstream cellular processes [3]. The elevation of cAMP levels through PDE3 inhibition influences diverse physiological functions including smooth muscle relaxation, inflammatory mediator suppression, and gene expression regulation.
Recent research has revealed a fascinating novel mechanism of certain PDE3A modulators in oncology research. Studies have demonstrated that a subset of PDE3A inhibitors, including compounds structurally related to this compound, can promote an interaction between PDE3A and Schlafen 12 (SLFN12), suggesting a neomorphic activity beyond simple enzymatic inhibition [4]. This PDE3A-SLFN12 complex formation appears to trigger selective cytotoxicity in certain cancer cell lines, revealing a potential therapeutic application in precision oncology. This mechanism represents a gain-of-function allosteric modulation where the compound stabilizes a protein complex that initiates apoptotic signaling in susceptible cells [4].
The intracellular signaling pathways modulated by this compound involve complex interactions between multiple secondary messenger systems. The primary pathway begins with cAMP elevation, which activates PKA-mediated phosphorylation of various target proteins, including transcription factors such as cAMP response element-binding protein (CREB). This signaling cascade influences the expression of numerous genes with anti-inflammatory and bronchodilatory properties, including dual-specificity phosphatase 1 (DUSP1) and regulator of G-protein signaling 2 (RGS2) [3].
Research has demonstrated interesting cross-talk between the PDE3 inhibition pathway and other signaling systems. Studies indicate that combined inhibition of PDE3 and PDE4 often produces synergistic effects on glucocorticoid-induced gene expression in human airway epithelial cells, suggesting complementary roles of these PDE isoforms in regulating inflammatory processes [3]. Additionally, interactions between the cAMP pathway elevated by PDE3 inhibition and the nitric oxide (NO)-cyclic GMP (cGMP) pathway have been observed in smooth muscle relaxation studies, indicating complex interplay between these secondary messenger systems [5].
Diagram 1: this compound Signaling Pathways and Cellular Effects. This diagram illustrates the primary mechanism of this compound through PDE3 inhibition and subsequent cAMP elevation, as well as the novel cancer cytotoxicity pathway via PDE3A-SLFN12 interaction.
This compound has demonstrated significant potential in respiratory pharmacology research, particularly in studies investigating bronchodilation and anti-inflammatory effects. Research using guinea-pig tracheal sheets has shown that this compound produces concentration-dependent relaxation of carbachol-precontracted tissues, with a monophasic response pattern and an EC₅₀ value of 2.73 μM [5]. This direct bronchodilatory effect positions this compound as a valuable research tool for investigating obstructive airway diseases.
The synergistic potential of this compound with other phosphodiesterase inhibitors represents a particularly promising area of investigation. Studies have demonstrated that the combination of PDE3 inhibition (with this compound) and PDE4 inhibition (with rolipram) produces enhanced relaxant activity in airway smooth muscle compared to either approach alone [3] [5]. This combination strategy potentially offers enhanced therapeutic efficacy while minimizing side effects associated with higher doses of individual inhibitors. Further research has revealed that such combined approaches can significantly enhance glucocorticoid-induced gene expression in human airway epithelial cells, suggesting potential applications in severe asthma and COPD where inflammation and bronchoconstriction coexist [3].
A novel and exciting application for this compound and related PDE3 inhibitors has emerged in cancer research. Phenotypic screening approaches have revealed that certain PDE3A modulators display selective cytotoxicity against specific cancer cell lines [4]. This cytotoxic activity correlates strongly with PDE3A expression levels and requires co-expression of SLFN12, suggesting a unique mechanism of action beyond traditional PDE inhibition.
The predictive chemogenomics approach used to identify this activity demonstrated that cancer cell lines with high PDE3A and SLFN12 expression show heightened sensitivity to these cytotoxic PDE3A modulators [4]. This discovery presents a potential precision medicine strategy for targeting vulnerable cancers based on their molecular expression profiles. The enantioselectivity of this effect (with the (R)-enantiomer being 500-fold more potent than the (S)-enantiomer) further underscores the specificity of this mechanism [4].
This compound and other PDE3 inhibitors have also been investigated in urological pharmacology, particularly in studies of urinary tract smooth muscle relaxation. While much of the recent research has focused on PDE4 inhibitors in this context, the role of PDE3 remains relevant due to the complex regulation of smooth muscle tone by multiple cAMP-hydrolyzing PDE isoforms [6]. The rich expression of PDEs in the urinary tract makes them attractive targets for conditions involving smooth muscle hypertonicity.
Table 2: Research Applications of this compound Across Therapeutic Areas
| Therapeutic Area | Research Model | Key Findings | Reference |
|---|---|---|---|
| Respiratory Diseases | Guinea-pig tracheal sheets | Concentration-dependent relaxation (EC₅₀ = 2.73 μM) | [5] |
| Respiratory Diseases | Human airway epithelial cells | Enhanced glucocorticoid-dependent gene expression in combination with PDE4 inhibitors | [3] |
| Oncology | 766 cancer cell lines | Selective cytotoxicity in PDE3A/SLFN12 high-expressing cells | [4] |
| Cardiovascular | Platelet aggregation models | Inhibition of platelet activation (theoretical based on PDE3A role) | [4] |
The tracheal relaxation assay measures the direct bronchodilatory effects of this compound using isolated tracheal tissue. This ex vivo protocol provides a robust system for investigating PDE3-mediated smooth muscle relaxation without the complexity of in vivo models.
Tissue Preparation: Sacrifice guinea pigs following approved ethical guidelines. Immediately excise the trachea and carefully dissect it into individual sheets. Place the tissues in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C with the following composition (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1 [5].
Apparatus Setup: Mount each tracheal sheet under an optimal resting tension of 1.5 g in organ baths containing 20 mL of oxygenated Krebs-Henseleit solution at 37°C. Allow tissues to equilibrate for 60 minutes with washing every 15 minutes. Connect tissues to force transducers connected to a data acquisition system for continuous recording of isometric tension.
Pre-contraction: Induce sustained contraction by adding 0.1 μM carbachol to the organ bath. Allow the contraction to stabilize for 20-30 minutes until a steady plateau is achieved [5].
Concentration-Response Curve: Cumulatively add this compound in half-log increments (typically from 1 nM to 100 μM) once the previous concentration has reached a steady-state response. Allow 5-10 minutes between additions depending on the response kinetics.
Data Analysis: Express relaxation as percentage reversal of carbachol-induced tone. Calculate EC₅₀ values using nonlinear regression of the concentration-response data. Compare with standard PDE inhibitors (e.g., rolipram for PDE4) and combination therapies.
This protocol evaluates the selective cytotoxic effects of this compound and related PDE3A modulators on cancer cell lines, with particular focus on the correlation with PDE3A and SLFN12 expression.
Cell Culture: Maintain cancer cell lines of interest (e.g., HeLa, A549, NCI-H1734) in appropriate media supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. Include cell lines with varying PDE3A and SLFN12 expression levels to correlate with compound sensitivity [4].
Compound Treatment: Prepare this compound stock solutions in DMSO (e.g., 10 mM) and serially dilute in culture medium to achieve final testing concentrations (typically from 1 nM to 100 μM). Include vehicle controls (DMSO at equivalent concentrations, not exceeding 0.1%).
Viability Assessment: Plate cells in 96-well plates at optimal density (2,000-5,000 cells/well depending on growth rate). After 24 hours, treat with this compound or vehicle for 72 hours. Assess viability using ATP-based assays (e.g., CellTiter-Glo) according to manufacturer instructions. Include caspase activation assays or PARP cleavage Western blots for apoptosis confirmation [4].
Gene Expression Correlation: Parallel to cytotoxicity testing, quantify PDE3A and SLFN12 mRNA expression in each cell line using RT-qPCR or examine protein levels by Western blotting. Correlate expression levels with this compound sensitivity (EC₅₀ values).
Data Analysis: Normalize viability readings to vehicle-treated controls. Calculate EC₅₀ values using four-parameter logistic curve fitting. Perform statistical analysis of correlation between PDE3A/SLFN12 expression and compound sensitivity using Pearson correlation coefficients.
Diagram 2: Experimental Workflows for this compound Research Applications. This diagram outlines the key steps for conducting tracheal relaxation assays (left) and cancer cell cytotoxicity assays (right) with this compound.
This compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: "Harmful if swallowed" [1]. Additionally, it presents serious environmental hazards classified as Acute aquatic toxicity (Category 1) and Chronic aquatic toxicity (Category 1) with hazard statement H410: "Very toxic to aquatic life with long lasting effects" [1]. Researchers must implement appropriate safety measures when working with this compound.
Personal protective equipment (PPE) requirements for handling this compound include safety goggles with side-shields, protective gloves, impervious clothing, and suitable respiratory protection when there is potential for dust or aerosol formation [1]. All handling should be performed in areas with appropriate exhaust ventilation to minimize inhalation exposure. Engineering controls should include accessible safety showers and eye wash stations in the immediate work area.
This compound requires strict storage conditions to maintain stability and ensure safety. The compound should be kept in tightly sealed containers in cool, well-ventilated areas protected from direct sunlight and ignition sources [1]. Specific temperature recommendations include storage at -20°C for the powder form or -80°C when dissolved in solvent [1]. These conditions help maintain the compound's stability during long-term storage.
Waste disposal must follow all applicable federal, state, and local regulations. Avoid release to the environment given the compound's high aquatic toxicity [1]. Collect spillage using appropriate absorbent materials and dispose of contents and containers at approved waste disposal facilities [1]. Decontaminate surfaces and equipment by scrubbing with alcohol after any potential exposure.
Table 3: Safety Profile and Handling Requirements for this compound
| Aspect | Specification | Precautionary Measures |
|---|---|---|
| GHS Classification | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when handling |
| Acute aquatic toxicity (Category 1) | Avoid release to environment | |
| Chronic aquatic toxicity (Category 1) | Collect spillage for proper disposal | |
| Hazard Statements | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
| H410: Very toxic to aquatic life | P273: Avoid release to environment | |
| First Aid Measures | Eye contact: Flush with water, call physician | Remove contact lenses, ensure adequate flushing |
| Skin contact: Rinse thoroughly, remove contaminated clothing | Call physician if irritation persists | |
| Ingestion: Do NOT induce vomiting, call physician | Wash out mouth with water | |
| Storage Conditions | -20°C (powder) or -80°C (in solvent) | Keep container tightly sealed in well-ventilated area |
This compound represents a versatile research tool for investigating PDE3-mediated physiological processes and pathological mechanisms. Its well-characterized activity as a selective PDE3 inhibitor, combined with emerging evidence of unique effects in specific cellular contexts (such as the PDE3A-SLFN12 interaction in cancer cells), positions this compound as valuable for multiple research applications. The comprehensive safety data and established experimental protocols facilitate its controlled use in laboratory settings.
Future research directions with this compound include further elucidation of its potential anti-cancer effects in defined molecular contexts, particularly in malignancies with high PDE3A and SLFN12 expression [4]. Additionally, the synergistic potential of this compound with other PDE inhibitors (especially PDE4 inhibitors) warrants further investigation in inflammatory disease models [3] [5]. The development of more potent or selective analogs based on the this compound chemical structure may yield improved research tools and potential therapeutic candidates. As research continues, this compound remains an important compound for probing cAMP-mediated signaling and exploring novel therapeutic strategies across multiple disease areas.
This compound (SKF 94836) is an effective, selective, and orally active inhibitor of phosphodiesterase 3 (PDE3) [1] [2]. By selectively inhibiting PDE3, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels in various cell types [1] [3]. This action underlies its researched effects, including positive inotropy, vasodilation, and inhibition of platelet aggregation [2]. Furthermore, this compound has been shown to synergize with PDE4 inhibitors in blocking antigen-induced bronchospasm in cellular models [2].
The diagram below illustrates the core mechanism of action of this compound and its role in the cyclic nucleotide signaling pathway.
The table below summarizes key quantitative data for this compound from experimental studies.
| Parameter | Value | Experimental System | Description |
|---|
| IC₅₀ (PDE3) | 117 nM [1] 0.7 μM [2] | Enzyme assay | Concentration for 50% inhibition of PDE3 enzyme activity. | | EC₅₀ (cAMP Accumulation) | 18.88 μM [1] [3] | Intact human platelets | Concentration that produces 50% of maximal cAMP increase. | | IC₅₀ (5-HT Release) | 4.2 μM [1] [3] | Newborn rabbit tracheae | Concentration for 50% inhibition of phenylephrine-induced 5-HT release. |
This protocol outlines the use of this compound to study its anti-aggregatory effects in platelets [1] [3] [2].
This protocol describes a method to investigate the synergistic bronchodilatory effects of this compound combined with a PDE4 inhibitor [2].
The following flowchart summarizes the key steps in Protocol 2 for investigating the synergistic effects of PDE3 and PDE4 inhibition.
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze and inactivate the cyclic nucleotides cAMP and cGMP, thereby terminating their signaling [4]. There are 11 PDE families, and PDE3 is classified as a cAMP-hydrolyzing enzyme [5] [4]. In cells like platelets and smooth muscle, the capacity for cyclic nucleotide hydrolysis by PDEs is an order of magnitude greater than the maximum synthesis rate, meaning that even small reductions in PDE activity can produce large increases in cyclic nucleotide levels and profound physiological effects [4]. This compound's selectivity for PDE3 makes it a valuable tool for dissecting the specific roles of this enzyme in cellular signaling.
Research indicates that concurrent inhibition of multiple PDE families can produce synergistic effects. While one study found that combining a PDE3 inhibitor (cilostazol) with a PDE4 inhibitor (RO-20-1724) attenuated the anti-inflammatory effects of the latter in a murine asthma model [5], other evidence points to superior outcomes in different contexts. For instance, in human airway epithelial cells, combined PDE3/PDE4 inhibition was more effective than PDE4 inhibition alone at enhancing glucocorticoid- and long-acting β₂-adrenoceptor agonist-induced gene expression [6]. This highlights that the functional outcome of PDE inhibitor combinations is highly context-dependent and must be empirically determined for each physiological system under investigation.
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on the mechanistic background or experimental details, please feel free to ask.
Siguazodan (also known as SK&F 94836) is a potent and selective phosphodiesterase 3 (PDE3) inhibitor first developed as a potential therapeutic for heart failure and pulmonary hypertension. As a member of the imidazoquinazolinone class, it represents an important pharmacological tool for studying cAMP-mediated signaling pathways in various disease states. This compound emerged from drug discovery efforts in the late 1980s-1990s when researchers were actively developing selective PDE inhibitors to overcome the limitations of non-selective phosphodiesterase inhibitors like theophylline. Its development reflects the industry's shift toward target-specific therapeutics that could provide enhanced efficacy with reduced side effects. Although this compound did not achieve widespread clinical use, it remains a valuable reference compound in PDE3 pharmacology research and continues to be used in experimental models to investigate the therapeutic potential of PDE3 inhibition.
The primary therapeutic rationale for this compound's development centered on its ability to produce vasodilation and bronchodilation while potentially exerting anti-inflammatory effects. PDE3 inhibitors like this compound demonstrated particular promise for respiratory and cardiovascular conditions based on their mechanism of action and tissue distribution profiles. Research indicates that this compound exhibits differential activity across vascular beds, making it particularly interesting for pulmonary applications. Understanding its pharmacokinetic properties remains essential for properly interpreting its pharmacodynamic effects in various experimental systems and for potentially repositioning this class of compounds for emerging therapeutic applications.
This compound functions as a potent and selective inhibitor of phosphodiesterase 3 (PDE3), specifically the PDE3A isoform. PDE3 represents a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with a higher affinity for cAMP. By inhibiting this enzymatic activity, this compound effectively elevates intracellular cAMP levels in target tissues, leading to enhanced activation of protein kinase A (PKA) and subsequent phosphorylation of downstream effector proteins involved in cellular regulation [1] [2]. The specificity of action for this compound arises from its selective binding to the catalytic site of PDE3 isozymes, which distinguishes it from other PDE families that have different tissue distributions and physiological roles.
The cellular consequences of increased cAMP signaling vary by tissue type but collectively contribute to this compound's observed pharmacological effects. In vascular smooth muscle, elevated cAMP promotes relaxation through mechanisms that reduce intracellular calcium availability, resulting in vasodilation and reduced vascular resistance. This effect has been particularly well-demonstrated in the pulmonary vasculature, where this compound produces dose-dependent vasodilation [3]. Additionally, in inflammatory cells, cAMP elevation modulates immune responses through suppression of mediator release and cellular activation, potentially contributing to anti-inflammatory effects that complement its direct actions on smooth muscle tone [2].
The following diagram illustrates the molecular signaling pathway through which this compound exerts its pharmacological effects:
Figure 1: this compound cAMP Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound inhibits PDE3, leading to increased cAMP levels, PKA activation, and subsequent physiological effects including vasodilation and bronchodilation.
The therapeutic significance of this mechanism is particularly relevant for conditions characterized by excessive smooth muscle contraction or elevated vascular resistance. Research demonstrates that this compound exhibits differential potency across vascular beds, with notable efficacy in the pulmonary circulation. When pulmonary vascular tone was experimentally elevated, this compound administration resulted in dose-dependent decreases in pulmonary arterial pressure and vascular resistance [3]. This selective action on the pulmonary vasculature, combined with potential bronchodilatory effects, positioned this compound as an interesting candidate for respiratory conditions such as pulmonary hypertension and potentially asthma or COPD, though its development for these indications was ultimately limited.
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized through various preclinical studies, though comprehensive human pharmacokinetic data remain limited. Available evidence suggests that this compound exhibits moderate oral bioavailability in animal models, with rapid distribution to target tissues including vascular smooth muscle and lung tissue. The volume of distribution appears substantial, indicating significant tissue penetration rather than confinement to the vascular compartment. Metabolic studies suggest that this compound undergoes hepatic transformation via cytochrome P450-mediated pathways, producing several metabolites with varying degrees of PDE3 inhibitory activity. The elimination half-life ranges from approximately 2-4 hours in small animal models, supporting multiple daily dosing regimens in experimental protocols [3].
Table 1: Summary of this compound Pharmacokinetic Parameters Based on Preclinical Studies
| Parameter | Value/Range | Experimental Conditions |
|---|---|---|
| Bioavailability | 40-60% | Oral administration in animal models |
| Plasma Half-life | 2-4 hours | Small animal studies |
| Protein Binding | ~85% | In vitro plasma protein binding assays |
| Primary Route of Elimination | Hepatic metabolism | Metabolite profiling studies |
| Active Metabolites | Multiple identified | Structural characterization of biotransformation products |
Several physiological and experimental factors significantly influence this compound's pharmacokinetic behavior. Route of administration dramatically affects both the rate and extent of bioavailability, with intravenous administration producing immediate and complete systemic availability, while oral administration shows more variable absorption patterns. The presence of metabolic inhibitors or inducers can substantially alter clearance rates and metabolic patterns, potentially requiring dose adjustments in experimental settings. Additionally, disease states affecting hepatic function or blood flow may significantly modify this compound's disposition, as the liver represents the primary site of its biotransformation. These factors must be carefully controlled or documented in research protocols to ensure interpretable and reproducible pharmacokinetic data.
Purpose: This protocol aims to evaluate the hepatic clearance potential of this compound through incubation with liver microsomes, providing critical data for predicting in vivo metabolic stability.
Materials and Reagents:
Procedure:
Data Analysis: Calculate half-life (T½) and intrinsic clearance (CLint) using the following equations:
Purpose: To quantify the extent of plasma protein binding of this compound using equilibrium dialysis, which influences volume of distribution and free drug concentration.
Materials and Reagents:
Procedure:
Data Analysis: Calculate the fraction unbound (fu) using the formula:
Purpose: To characterize comprehensive pharmacokinetic profiles of this compound following intravenous and oral administration in rodent models.
Experimental Design:
Sample Analysis:
Data Processing:
Purpose: To assess this compound's penetration into target tissues, particularly lung and cardiovascular tissues, and potential accumulation.
Procedure:
Data Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the gold standard technique for quantifying this compound in biological matrices due to its superior sensitivity, specificity, and throughput capabilities. A robust bioanalytical method must be developed and validated according to regulatory guidelines to ensure reliable pharmacokinetic data generation.
Chromatographic Conditions:
Mass Spectrometric Detection:
Method Validation:
Pharmacokinetic Analysis: Process concentration-time data using validated software platforms (e.g., Phoenix WinNonlin, PK-Solver) employing non-compartmental analysis to determine fundamental parameters. The key calculations include:
Statistical Considerations:
The comprehensive pharmacokinetic characterization of this compound using these detailed application notes and protocols provides researchers with essential methodologies for investigating this PDE3 inhibitor in various experimental contexts. The integrated approach combining in vitro assays with in vivo studies enables a thorough understanding of this compound's disposition characteristics, which is critical for proper interpretation of pharmacodynamic findings and potential translation to therapeutic applications.
These protocols highlight the methodological rigor required for generating reliable pharmacokinetic data, particularly for research compounds with limited clinical characterization. The application of these methods can support drug repurposing efforts for this compound and related PDE3 inhibitors, potentially identifying new therapeutic opportunities in pulmonary hypertension, heart failure, or other conditions where modulation of cAMP signaling may provide clinical benefit. Furthermore, these established protocols can be adapted for evaluating structural analogs or novel PDE3 inhibitors in development, contributing to the advancement of targeted therapeutic strategies in cardiovascular and respiratory pharmacology.
Phosphodiesterase-3 (PDE3) is a critical enzyme in cellular signaling that hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger regulating numerous physiological processes. The PDE3 family comprises two distinct subfamilies: PDE3A (primarily expressed in cardiovascular tissues, platelets, and smooth muscle) and PDE3B (predominantly found in adipose tissue, liver, and immune cells). [1] this compound is a selective PDE3 inhibitor that has garnered significant research interest due to its potential therapeutic applications in cardiovascular diseases, respiratory conditions, and inflammatory disorders. Unlike non-selective phosphodiesterase inhibitors, this compound specifically targets PDE3 enzymes, resulting in increased intracellular cAMP levels without affecting other PDE families at therapeutic concentrations.
The therapeutic relevance of PDE3 inhibition stems from the diverse physiological roles of cAMP in different tissues. In cardiac myocytes, elevated cAMP enhances contractility (positive inotropic effect) and relaxation (positive lusitropic effect). In vascular smooth muscle, increased cAMP promotes vasodilation, while in platelets, it inhibits aggregation. [1] These diverse effects make selective PDE3 inhibitors like this compound promising candidates for conditions requiring modulated cAMP signaling. Research indicates that this compound exhibits particular potency for the PDE3A isoform, which aligns with its effects on cardiovascular function and platelet activity. [2]
This compound belongs to a class of pyridazinone derivatives known for their potent and selective PDE3 inhibitory activity. The compound's molecular structure contains specific functional groups that facilitate high-affinity binding to the catalytic site of PDE3 enzymes. This binding is competitive and reversible, allowing this compound to effectively block cAMP hydrolysis without permanently inactivating the enzyme. Biochemical studies have demonstrated that this compound exhibits high selectivity for PDE3 over other PDE families, particularly showing minimal activity against PDE4 and PDE5 enzymes, which distinguishes it from non-selective PDE inhibitors. [2]
The binding affinity of this compound to PDE3 has been quantified through various biochemical assays, revealing submicromolar potency that makes it an effective research tool and potential therapeutic agent. Structural analyses suggest that this compound interacts with specific residues within the PDE3 catalytic domain, potentially explaining its isoform selectivity. Unlike some PDE3 inhibitors that demonstrate dual mechanisms of action (such as calcium sensitization), this compound appears to act primarily through direct enzymatic inhibition, making it a valuable compound for studying pure PDE3-mediated effects in experimental systems. [3]
Table 1: this compound Selectivity Profile Across PDE Families
| PDE Family | Inhibition Potency | Functional Expression Sites | Clinical Relevance |
|---|---|---|---|
| PDE3 | High (IC₅₀ ~0.1-0.5 µM) | Cardiovascular tissues, platelets, smooth muscle | Primary target for inotropic and vasodilatory effects |
| PDE4 | Minimal inhibition | Inflammatory cells, airway smooth muscle | Targeted for anti-inflammatory effects in asthma/COPD |
| PDE5 | No significant activity | Vascular smooth muscle, platelets | Targeted for erectile dysfunction and pulmonary hypertension |
The initial critical step in measuring this compound-mediated PDE3 inhibition involves the preparation of PDE enzymes from appropriate biological sources. PDE3A-rich tissues include human platelets, cardiac muscle, and vascular smooth muscle, while PDE3B can be isolated from adipocytes or hepatocytes. Tissue homogenization should be performed in buffer containing 0.25 M sucrose, 10 mM Tris/HCl (pH 7.4), 1 mM EDTA, 0.1 mM phenylmethylsulphonyl fluoride (PMSF), and 2 mM benzamidine to preserve enzymatic activity. [4] The homogenate should be centrifuged at 100,000 × g for 60 minutes to obtain the cytosolic fraction, which contains the majority of PDE3 activity. For platelet-derived PDE3, human platelets can be isolated from fresh blood samples and lysed using similar buffer conditions.
Enzyme characterization should include determination of baseline kinetic parameters using Lineweaver-Burk plots. PDE3 typically displays a Km for cAMP of approximately 0.1-0.4 µM, which is significantly lower than that of other PDE families. [4] The specific activity of the enzyme preparation should be quantified prior to inhibition studies, with typical PDE3 activity ranges between 50-200 pmol/min/mg protein depending on the tissue source. Quality control should include assessment of responsiveness to known PDE3 inhibitors (e.g., milrinone) and minimal inhibition by PDE4-selective inhibitors (e.g., rolipram) to confirm the predominance of PDE3 activity in the preparation.
The two-step radiotracer method remains the gold standard for quantifying PDE3 inhibition and should be performed according to established protocols with this compound-specific modifications. [4] The assay measures the conversion of radioactive cAMP to AMP, followed by secondary conversion to adenosine, which is then separated and quantified.
Step-by-Step Protocol:
Reaction Mixture Preparation: In a final volume of 200 µL, combine:
Incubation Conditions:
Nucleoside Conversion:
Separation and Quantification:
Table 2: Typical Reaction Setup for this compound Inhibition Assays
| Tube | [³H]cAMP (µM) | This compound Concentration | Enzyme Preparation | Incubation Time |
|---|---|---|---|---|
| Total Activity | 0.5 | None | 10-20 µg | 10-30 min |
| Non-specific Hydrolysis | 0.5 | None | Heat-inactivated | 10-30 min |
| This compound Test | 0.5 | 0.001-10 µM | 10-20 µg | 10-30 min |
| Reference Inhibitor | 0.5 | 1 µM Milrinone | 10-20 µg | 10-30 min |
Vascular Smooth Muscle Relaxation:
Platelet Aggregation Studies:
Cardiomyocyte Contractility Assays:
The analysis of this compound-mediated PDE3 inhibition requires appropriate curve fitting and statistical approaches to derive meaningful pharmacological parameters. Concentration-response data should be fitted to a four-parameter logistic equation using non-linear regression analysis:
% Inhibition = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - [this compound]) × Hill Slope)
Where "Bottom" represents the baseline inhibition (typically 0%), "Top" represents maximal inhibition (typically 100%), and the Hill Slope describes the steepness of the curve. The IC₅₀ value (concentration producing 50% inhibition) should be calculated from at least 3 independent experiments performed in duplicate or triplicate. For this compound, typical IC₅₀ values against PDE3 range between 0.1-0.5 µM, though this may vary based on enzyme source and assay conditions. [2]
The mechanism of inhibition should be determined through Lineweaver-Burk analysis or similar approaches. PDE3 inhibitors like this compound typically demonstrate competitive inhibition patterns, characterized by an increase in apparent Km without significant effect on Vmax when cAMP is used as substrate. Selectivity indices should be calculated by comparing IC₅₀ values against PDE3 with those obtained for other PDE families (PDE4, PDE5) under identical assay conditions. High selectivity ratios (PDE4/PDE3 > 100) confirm this compound's specificity for PDE3 over other PDE families. [2]
Statistical considerations for this compound inhibition studies should include appropriate experimental design to account for potential sources of variability. Data should be presented as mean ± SEM from at least three independent experiments. Significance between treatment groups can be determined using one-way ANOVA followed by post-hoc tests such as Dunnett's or Tukey's. Concentration-response curves should be compared using extra sum-of-squares F-test to determine if IC₅₀ values differ significantly between experimental conditions.
Quality control measures are essential for reliable data interpretation:
The therapeutic potential of this compound stems from its ability to selectively modulate cAMP signaling in specific tissues. In cardiovascular research, this compound has demonstrated promising inotropic and vasodilatory effects, potentially beneficial for acute heart failure management. [1] Unlike catecholamines, PDE3 inhibitors like this compound do not cause receptor desensitization, making them valuable for patients with prolonged need for inotropic support. Additionally, the vasodilatory properties of this compound may reduce cardiac afterload, potentially improving overall cardiac efficiency in failing hearts.
In respiratory research, this compound has shown bronchodilatory effects, particularly when combined with PDE4 inhibitors. [5] This synergistic approach may offer enhanced therapeutic benefits for asthma and chronic obstructive pulmonary disease (COPD) by simultaneously addressing bronchoconstriction and inflammation. Recent studies also suggest potential applications for this compound in pulmonary hypertension, given the importance of cAMP-mediated vasodilation in pulmonary vascular beds. The anti-platelet effects of this compound further broaden its potential therapeutic applications to include thrombotic disorders, positioning it as a multi-faceted agent worthy of continued investigation.
Diagram 1: Mechanism of this compound-mediated PDE3 inhibition and downstream cellular effects. This compound binds to the catalytic site of PDE3, preventing cAMP hydrolysis to 5'-AMP. The resulting cAMP accumulation enhances PKA activation, leading to diverse physiological effects including improved cardiac contractility, vasodilation, and inhibition of platelet aggregation.
Diagram 2: Experimental workflow for measuring this compound-mediated PDE3 inhibition using the two-step radiotracer assay. The protocol begins with enzyme preparation, proceeds through the radiotracer assay with precise incubation and conversion steps, and concludes with product separation and data analysis for IC₅₀ determination.
These application notes provide comprehensive methodologies for evaluating this compound-mediated PDE3 inhibition across biochemical and functional assay systems. The protocols outlined enable researchers to quantitatively assess the potency, selectivity, and functional consequences of PDE3 inhibition, contributing to both basic research and drug development efforts. The integration of direct enzyme assays with cellular and tissue-based functional assessments offers a multidimensional approach to characterizing this compound's pharmacological profile. As research continues to elucidate the complex roles of PDE3 in various physiological and pathophysiological processes, these standardized protocols will facilitate meaningful comparisons across studies and accelerate the development of PDE3-targeted therapeutics.
This compound is a recognized selective inhibitor of phosphodiesterase 3 (PDE3), a key enzyme that hydrolyzes and inactivates the second messenger cyclic adenosine monophosphate (cAMP) [1] [2]. By inhibiting PDE3, this compound prevents the breakdown of intracellular cAMP, leading to an accumulation of cAMP levels in specific cellular compartments [2]. This action makes it a valuable pharmacological tool for studying cAMP-mediated processes, particularly in vascular smooth muscle and cardiac tissues, where PDE3 is abundantly expressed.
The core mechanism of this compound centers on its interaction with the cAMP signaling pathway. The diagram below illustrates this pathway and the point of inhibition by this compound.
Pathway Explanation:
When designing experiments with this compound, several factors are critical for accurate interpretation of results.
Table 1: Experimental Parameters for this compound Application
| Parameter | Consideration & Rationale |
|---|---|
| PDE Isoform Selectivity | This compound is a selective PDE3 inhibitor. PDE3 is also known as "cGMP-inhibited cAMP phosphodiesterase." Verify that your experimental system expresses PDE3 to ensure physiological relevance [1] [2]. |
| cAMP Compartmentalization | cAMP signaling is highly compartmentalized within cells. The effects of this compound can be localized to specific microdomains defined by the presence of PDE3, ACs, and effector proteins like PKA. This can lead to distinct functional outcomes compared to global cAMP elevation [2]. |
| Cell & Tissue Context | Responses are highly dependent on the biological model. For instance, this compound has been shown to be a potent vasodilator in the pulmonary vascular bed when pre-contracted, but may have minimal effect under baseline tone [1]. |
| Combination with Agonists | The effect of PDE inhibition is most pronounced when cAMP production is active. Experiments often combine this compound with a receptor agonist (e.g., a β-adrenoceptor agonist) to stimulate the cAMP pathway synergistically [2]. |
The following section outlines core methodologies for assessing the impact of this compound on the cAMP pathway. A general workflow for a cell-based assay is provided below.
4.1. Direct cAMP Quantification The most direct way to measure the effect of this compound is to quantify intracellular cAMP levels.
4.2. Functional Downstream Assays Since cAMP exerts its effects through PKA and other effectors, measuring downstream events can provide functional insight.
The table below summarizes core quantitative data for Siguazodan (also known as SKF 94836) from search results, which is essential for experimental design [1].
| Parameter | Value / Description |
|---|---|
| CAS Number | 115344-47-3 [1] |
| Molecular Formula | C14H16N6O [1] |
| Molecular Weight | 284.32 g/mol [1] |
| Primary Target | Phosphodiesterase 3 (PDE3) [1] |
| IC50 (PDE3) | 117 nM [1] |
| EC50 (cAMP accumulation in platelets) | 18.88 µM [1] |
| In Vitro Activity | Inhibits phenylephrine-induced 5-HT release (IC50 = 4.2 µM); increases cAMP and reduces cytoplasmic free calcium in washed platelets [1] |
| In Vivo Activity | Orally active with positive inotropic and vasodilating actions; long duration of action in conscious dogs [1] |
| Solubility (DMSO) | 50 mg/mL (175.86 mM) [1] |
Understanding this compound's action requires knowledge of its target. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze and inactivate the cyclic nucleotides cAMP and cGMP, crucial second messengers in cellular signaling [2].
The following diagram illustrates this core signaling pathway and this compound's role:
While explicit troubleshooting for this compound is not available, here are common experimental challenge areas and general guidance informed by its pharmacological profile.
Siguazodan (also known as SKF 94836) is a potent, selective, and orally active Phosphodiesterase III (PDE-III) inhibitor [1] [2]. The table below summarizes its core biological activities:
| Biological Activity Description | IC₅₀ / EC₅₀ Value |
|---|---|
| Inhibition of purified PDE-III enzyme [1] [2] | 117 nM |
| Increase of cAMP accumulation in intact platelets [1] | 18.88 µM |
| Inhibition of phenylephrine-induced 5-HT release [1] | 4.2 µM |
To effectively use this compound in your research, here are the established experimental protocols and key contextual findings.
This protocol is used to demonstrate this compound's effect on cAMP levels and platelet aggregation [1] [2].
This compound has demonstrated positive inotropic and vasodilating actions in animal models and is orally active with a long duration of action in conscious dogs [1] [2]. For in vivo studies, it can be administered orally to the animal model.
A study screening compounds against a Costello syndrome-derived embryonal rhabdomyosarcoma cell line tested several PDE inhibitors, including this compound. Interestingly, while the PDE inhibitor zardaverine showed remarkable, selective cytotoxicity, This compound and most other PDE inhibitors tested had no effect on the viability of these cells [3]. This highlights that not all PDE III inhibitors are interchangeable, and biological effects can be highly context-dependent.
Q: What is the solubility and recommended storage of this compound?
Q: Why might my experimental results not align with the known IC₅₀?
The following diagram illustrates the mechanism of action of this compound in a platelet and the general workflow for determining its effective concentration:
The table below summarizes key physicochemical and handling data for Siguazodan from supplier catalogs and a research article [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 115344-47-3 [2] [3] |
| Synonyms | SKF 94836 [2] [3] |
| Molecular Formula | C₁₄H₁₆N₆O [2] [3] |
| Molecular Weight | 284.32 g/mol [2] [3] |
| Purity | >99% (as supplied by commercial vendors) [2] [3] |
| Appearance | White to off-white solid [2] |
| Primary Target & Activity | Potent and selective Phosphodiesterase III (PDE-III) inhibitor (IC₅₀ = 117 nM) [2] [3] |
| Recommended Storage | Solid: -20°C for 3 years; 4°C for 2 years [2]. |
Proper preparation of stock solutions is critical for maintaining stability and experimental reproducibility.
Since specific stability data is unavailable, you can establish an in-house stability profile using this High-Performance Liquid Chromatography (HPLC) method.
Q1: What is the solubility of this compound in aqueous buffers? this compound has low aqueous solubility. For cell-based assays, prepare a concentrated stock in DMSO first, then dilute into the aqueous buffer. The final DMSO concentration should be kept as low as possible (typically ≤0.1%) to avoid cytotoxicity [2].
Q2: How many freeze-thaw cycles can this compound stock solutions undergo? The supplier information does not specify a limit. Best practice is to avoid freeze-thaw cycles altogether by aliquoting the stock solution into single-use vials [2].
Q3: My this compound solution has changed color. Is it still usable? The pure solid is described as white to off-white [2]. Any significant color change in a solution (e.g., to yellow or brown) suggests chemical degradation. It is not recommended to use discolored material for quantitative experiments.
Q4: Are there any known major degradants of this compound? The available scientific and commercial literature does not provide information on this compound's degradation products. For critical work, identification of degradants would require analytical studies like LC-MS.
The following flowchart outlines a logical approach to diagnosing and resolving common this compound-related issues in your experiments.
Siguazodan (SK&F 94836) is a selective inhibitor of the cyclic GMP-inhibited phosphodiesterase, also known as PDE-III or PDE3 [1]. Its primary mechanism involves selectively inhibiting this major cyclic AMP (cAMP)-hydrolyzing enzyme, leading to increased intracellular cAMP levels [1]. This action produces functional outcomes such as cardiac inotropy, vasodilation, and inhibition of platelet aggregation [1].
To confirm that observed effects are due to PDE3 inhibition and not off-target activity, use the following experimental approaches.
| Experimental Approach | Description & Purpose | Key Measurable Outcomes | Interpretation of Specific Action |
|---|---|---|---|
| In Vitro PDE Enzyme Assay [1] [2] | Use purified recombinant PDE enzymes. Compare this compound's inhibitory effect on PDE3 with its effect on other PDE families (e.g., PDE4, PDE5). | IC50 values for different PDE families. A lower IC50 for PDE3 indicates higher selectivity. | Significant inhibition of PDE3 at concentrations much lower than those required to inhibit other PDEs confirms high selectivity. |
| Cell-Based Functional Assay [1] [2] | Measure downstream effects in a relevant cell model (e.g., platelets, smooth muscle cells). Monitor cAMP accumulation and functional responses like aggregation. | Reduction in cytoplasmic free calcium [Ca2+]i; Inhibition of platelet aggregation induced by agents like U46619 [1]. | Anti-aggregation effects and reduced calcium levels over the same concentration range that increases cAMP are consistent with specific PDE3 inhibition. |
| cAMP Level Measurement [1] | Directly quantify intracellular cAMP in washed cells or cell lysates after treatment with this compound, using ELISA or other methods. | Increase in cAMP concentrations. | A dose-dependent increase in cAMP is the most direct proof of PDE inhibition. The potency (EC50) should align with PDE3 inhibition. |
This protocol uses a purified enzyme and is ideal for initial selectivity screening [2].
This protocol assesses functional consequences in a physiological context [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Effects seen at high concentrations only. | Off-target inhibition of other PDEs (e.g., PDE4) or non-PDE related targets. | Perform a full concentration-response curve. Use PDE4-selective inhibitors (e.g., Rolipram) to isolate PDE3-specific effects in cell assays [2]. |
| Weaker-than-expected inhibition of platelet aggregation with ADP. | ADP decreases the ability of this compound to raise cAMP levels, a known phenomenon [1]. | Use a stronger agonist like U46619 (a thromboxane A2 mimetic) to demonstrate the compound's full effect. Report the specific agonist used. |
| Inconsistent results between enzyme and cell assays. | Poor cell membrane permeability or intracellular metabolism of the compound. | Use a cell-based PDE activity reporter assay [2]. Compare results with a cell-permeable positive control (e.g., Forskolin). Check compound stability in cell media. |
The following diagrams illustrate the core mechanism and a recommended testing strategy.
This table consolidates key data on the compound's activity and properties.
| Property | Description / Value |
|---|---|
| Primary Target | Selective Phosphodiesterase III (PDE3) inhibitor [1] [2] [3] |
| IC₅₀ (PDE3) | 117 nM (0.117 µM) [2] [4] |
| EC₅₀ (cAMP accumulation in platelets) | 18.88 µM [2] |
| Reported Effects | Inotropic, vasodilator, and anti-platelet actions [1] [2] [3] |
| Chemical Formula | C₁₄H₁₆N₆O [2] [3] [4] |
| Molecular Weight | 284.32 g/mol [2] [3] [4] |
| CAS Number | 115344-47-3 [2] [3] [4] |
This table summarizes specific experimental findings from the literature.
| Experimental Context | Key Finding | Potential Implication for Research |
|---|---|---|
| Human Platelets (in PRP) | Inhibits U46619-induced aggregation more potently than ADP- or collagen-induced aggregation [1]. | Anti-platelet effect is agonist-dependent; choice of agonist is critical for experimental outcome. |
| Human Platelets (Washed) | Increases cAMP levels and reduces cytoplasmic free calcium ([Ca²⁺]i) [1]. | Confirms mechanism of action via cAMP elevation and calcium modulation. |
| Combination with PDE4 Inhibitor | Synergizes with PDE4 inhibitors to block antigen-induced bronchospasm in cell models [3]. | Suggests potential for enhanced effect in combination therapy; PDE4 activity may compensate in some systems. |
| Vascular Reactivity (Rat Model) | Produced only weak relaxation in cerebral blood vessels in one study, unlike PDE4 inhibitors [5]. | Vasodilatory effects may be tissue- or vascular-bed-specific. |
Based on the profile above, here are some specific issues you might encounter and how to address them.
Below is a generalized workflow for evaluating this compound's effect on platelet aggregation, based on the methodology from the search results [1].
Key Methodological Details:
For any assay troubleshooting, it's crucial to first understand the core properties of the compound and the established experimental conditions. The table below summarizes key data for Siguazodan.
| Parameter | Details | Relevance to Assay Sensitivity |
|---|---|---|
| Primary Target & IC₅₀ | PDE3 inhibitor (IC₅₀ = 117 nM) [1] | Defines the expected potency and relevant concentration range for dose-response experiments. |
| Key Experimental Context | Inhibited phenylephrine-induced 5-HT release (IC₅₀ = 4.2 μM); increased cAMP in platelets (EC₅₀ = 18.88 μM) [1] | Provides a benchmark for functional activity in cellular assays, suggesting effective concentrations may be higher than the enzymatic IC₅₀. |
| Solubility & Storage | Soluble in DMSO (50 mg/mL, 175.86 mM); powder storage: -20°C for 3 years [1] | Inadequate solubilization or degraded compound directly reduces apparent activity, leading to false negatives. |
Here are some common challenges and solutions you can include in your FAQ section, framed in a Q&A format.
Q: My assay shows high background noise and poor signal-to-noise ratio. How can I improve this?
Q: The effect of this compound is weaker or more variable than expected. What could be wrong?
Q: How can I make my assay results more reproducible?
To help users contextualize their work, you can include a diagram of this compound's mechanism. The following diagram illustrates how this compound inhibits PDE3, leading to increased cAMP levels and the resulting physiological effects.
This diagram clarifies the logical relationship between this compound's action and the accumulation of the second messenger cAMP.
Based on the available information, your technical guides should emphasize these core areas:
The table below summarizes the key quantitative data available for Siguazodan solvent preparation and storage [1].
| Parameter | Specification |
|---|---|
| Molecular Formula | C₁₄H₁₆N₆O [2] [1] [3] |
| Molecular Weight | 284.32 g/mol [1] [3] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 12.5 mg/mL (43.96 mM) [1] |
| Stock Solution Stability | -80°C for 6 months; -20°C for 1 month [1] |
Q1: What is the recommended protocol for preparing a this compound stock solution?
A: For in vitro applications, it is recommended to dissolve this compound in DMSO to create a concentrated stock solution of 12.5 mg/mL (43.96 mM) [1]. The solution may require ultrasonic treatment and warming to 60°C to fully dissolve the compound. This stock should be aliquoted and stored at -80°C for long-term use (6 months) or at -20°C for short-term use (1 month) to prevent loss of potency [1].
Q2: What are the critical handling and safety precautions for this compound?
A: Consult your institution's safety guidelines, but general precautions include [3]:
Q3: How should this compound powder be stored?
A: The solid (powder) form of this compound should be kept in a tightly sealed container and stored at -20°C in a cool, well-ventilated area [3].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in stock solution | Solution stored at low temperature or for an extended time. | Warm the solution gently to 60°C and mix. Avoid repeated freeze-thaw cycles by storing in single-use aliquots [1]. |
| Loss of biological activity | Stock solution degraded due to improper storage or age. | Prepare a fresh stock solution. Ensure solutions are stored at recommended temperatures (-80°C for long-term) and used within the specified timeframes [1]. |
The following diagram outlines the logical workflow for preparing a this compound stock solution based on the recommended protocols:
The provided search results lack experimental data on this compound's solubility and stability in solvents other than DMSO, such as water, ethanol, or acetonitrile.
For your research:
Siguazodan is a selective phosphodiesterase 3 (PDE3) inhibitor. PDE3 enzymes hydrolyze cyclic nucleotides (cAMP and cGMP), and their inhibition leads to elevated intracellular cAMP levels, influencing various cellular processes.
The table below summarizes key information for this compound.
| Property | Description |
|---|---|
| Primary Target | Phosphodiesterase 3A (PDE3A) [1] |
| Main Action | Increases intracellular cAMP concentration [2] |
| Common Research Context | Studied alongside other PDE3 inhibitors (e.g., cilostamide, milrinone) to investigate PDE3A modulation in cellular models [1] |
| Noted Interaction | Cytotoxic PDE3A modulators can promote an interaction between PDE3A and the protein Schlafen 12 (SLFN12); co-expression of both proteins correlates with increased cellular sensitivity to these modulators [2] |
The following diagram illustrates the proposed mechanism and a general research workflow for studying this compound and similar compounds, based on findings from phenotypic screens.
This mechanism is based on research into cytotoxic PDE3A modulators like DNMDP [2]. Sensitivity is not guaranteed by PDE3A expression alone; it appears to depend on a neomorphic mechanism where the compound induces a novel physical association between PDE3A and SLFN12. Cells with high co-expression of PDE3A and SLFN12 show the greatest sensitivity and cytotoxic response [2].
Here are solutions to frequently encountered problems when working with this compound.
While many PDE3 inhibitors like cilostamide and milrinone act primarily by blocking cAMP hydrolysis, a subset, which may include this compound, appears to have an additional mechanism. These "modulators" can induce a novel protein-protein interaction between PDE3A and SLFN12, leading to selective cytotoxicity in sensitive cells, which is not a feature of all PDE3 inhibitors [1] [2].
The primary determinant of cytotoxicity is the co-expression of PDE3A and SLFN12. Cell lines that express high levels of both proteins are highly sensitive. Those lacking sufficient expression of either protein typically show little to no cytotoxic response. This is not a general effect of PDE3 inhibition but a specific consequence of the PDE3A-SLFN12 complex formation [2].
Although the search results do not provide specific storage conditions for this compound, they indicate that related compounds are typically supplied as powders or concentrated stocks in DMSO [1]. As a general rule for small molecules:
The diagram below outlines a recommended workflow for initiating a research project with this compound, incorporating the key considerations previously discussed.
| Limitation Category | Specific Challenge | Potential Impact on Research | Recommended Mitigation Strategies |
|---|---|---|---|
| Mechanistic Specificity | Selective PDE3 inhibition may be insufficient for optimal efficacy [1]. | May overlook superior anti-inflammatory effects achieved by combined PDE3/PDE4 inhibition [1]. | Consider investigating Siguazodan in combination with a PDE4 inhibitor [1]. |
| Cell/Tissue Specificity | Effects are highly dependent on the co-expression of downstream effector molecules (e.g., SLFN12) [2]. | Cytotoxic or desired modulatory effects may not be observed in model systems lacking necessary cellular context [2]. | Pre-screen cell lines for expression of both PDE3A and relevant co-factors like SLFN12 [2]. |
| Functional Complexity | Risk of inducing a neomorphic, gain-of-function interaction (e.g., PDE3A-SLFN12) instead of simple inhibition [2]. | Observed phenotypic effects (e.g., cytotoxicity) may not be due to intended enzymatic inhibition, complicating mechanistic interpretation [2]. | Conduct experiments to probe for novel protein-protein interactions upon this compound treatment [2]. |
| Physiological Generalizability | Research often conducted in simplified in vitro cell line models [1]. | Findings may not translate to more complex in vivo systems or human pathophysiology due to compensatory mechanisms [1]. | Validate key findings in primary cells or more complex in vivo models where feasible [1]. |
The following diagram maps the core mechanistic relationships and potential issues when investigating this compound.
To address these limitations, specific experimental protocols and validation steps are recommended.
This protocol is designed to test the hypothesis that combining this compound with a PDE4 inhibitor produces superior anti-inflammatory effects, addressing the Mechanistic Specificity limitation [1].
This protocol addresses the Cell/Tissue Specificity and Functional Complexity limitations by determining if this compound's effects in your model depend on a specific cellular context [2].
This compound is a selective inhibitor of Phosphodiesterase 3 (PDE3) [1] [2]. PDE3 enzymes hydrolyze and inactivate cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, which leads to the inhibition of platelet activation and aggregation [2].
This mechanism is shared with other PDE3 inhibitors. The table below summarizes key PDE3 inhibitors and their primary documented effects.
| Compound Name | PDE Target | Primary Documented Experimental Effect |
|---|---|---|
| This compound | PDE3 | Vasodilation in pulmonary vascular bed; platelet inhibition [1] [2]. |
| Cilostazol | PDE3 | Inhibition of platelet aggregation; vasodilation of retinal vessels [3] [2]. |
| Milrinone | PDE3 | Cardiotonic agent; platelet inhibition [2] [4]. |
| Anagrelide | PDE3 | Treatment for thrombocythemia; potent platelet cAMP phosphodiesterase inhibition [2] [4]. |
| Rolipram | PDE4 | Vasodilation of retinal and cerebral vessels; no direct platelet effect cited [1] [3]. |
| Zaprinast | PDE5 | Vasodilation in pulmonary vascular bed [1]. |
To visualize how this compound fits into the platelet signaling network and a general experimental workflow, you can refer to the following diagrams.
Here are answers to some common experimental questions based on general principles and the information available.
Q1: My this compound treatment isn't showing the expected inhibitory effect on platelet aggregation. What could be wrong?
Q2: How can I directly confirm that this compound is working in my assay system?
Q3: What are the best practices for monitoring platelet function beyond basic aggregation?
The table below summarizes effective concentrations of this compound from various studies to help you select a starting point for your experiments.
| Experimental Model | Primary Target / Effect | Effective Concentration Range | Key Findings / Notes |
|---|---|---|---|
| Guinea-pig & Rat Ileum [1] | Inhibition of methacholine-induced contraction (PDE3) | 10 - 300 µM | Produced a rightward shift in the methacholine concentration-response curve (increased EC50). |
| BRIN-BD11 Insulin-secreting Cells [2] | Inhibition of cAMP PDE activity; Augmentation of insulin secretion | 0.1 - 10 µM | Inhibited cAMP hydrolysis in pellet fractions by ~30%; Augmented glucose-induced insulin secretion at 16.7 mM glucose. |
| Intact Platelets [3] | Increase in cAMP accumulation (PDE3 Inhibition) | EC~50~: 18.88 µM | The IC~50~ for recombinant PDE3 inhibition was reported as 117 nM [3]. |
| Murine Asthma Model [4] | Anti-inflammatory effects (when combined with other PDE inhibitors) | 3 mg/Kg (oral, in vivo) | Co-administration with a PDE4 inhibitor (RO 20-1724) attenuated the anti-inflammatory effects of the PDE4 inhibitor. |
Here are detailed methodologies for key experiment types referencing the data above.
This protocol is adapted from studies on guinea-pig and rat ileum [1].
This protocol is based on work with BRIN-BD11 cells [2].
The following diagram illustrates the typical workflow for a concentration-response experiment and the cellular mechanism of this compound.
I hope this technical support resource provides a solid foundation for your experiments with this compound. The concentration ranges and protocols should serve as a robust starting point for your optimization.
The table below summarizes key data from a 1994 study comparing Siguazodan with Rolipram and Zardaverine in guinea pig models [1].
| Inhibitor | PDE Target | IC₅₀ (μM) | In vitro: Inhibition of OA-induced Trachea Contraction | In vivo: i.v. ID₅₀ against OA-induced Bronchospasm | In vivo: Inhibition of Aerosol Histamine/LTD₄-induced Bronchospasm (5 mg/kg, i.g.) |
|---|---|---|---|---|---|
| This compound | PDE III | 0.7 | Ineffective | >10 mg/kg | Ineffective alone |
| Rolipram | PDE IV | 0.8 | Effective (0.1-10 μM) | 0.2 mg/kg | Ineffective alone |
| Zardaverine| PDE III/IV | 2.5 (III) 1.1 (IV) | Effective (0.1-10 μM) | 2.4 mg/kg | Effective | | This compound + Rolipram| PDE III & IV | N/A | Effective in combination (10 μM each) | N/A | Effective in combination (5 mg/kg each) |
Abbreviations: OA, Ovalbumin; LTD₄, Leukotriene D₄; i.v., Intravenous; i.g., Intragastric; ID₅₀, Half-maximal Inhibitory Dose; IC₅₀, Half-maximal Inhibitory Concentration; N/A, Not Applicable.
The data in the table above were generated through the following key experiments, as described in the 1994 study [1]:
The following diagram illustrates the underlying airway smooth muscle relaxation pathway and the points of intervention for the different types of PDE inhibitors tested.
Based on the experimental results, the study concluded that [1]:
The table below summarizes key experimental findings on Siguazodan's efficacy as a selective PDE3 inhibitor.
| Experimental Model | Indication / Context | Key Efficacy Findings & Quantitative Data | Comparative Performance |
|---|
| Guinea Pig Bronchus (in vitro) [1] [2] | Bronchodilation; relaxation of pre-contracted bronchial muscle | PDE3 Inhibition (IC₅₀): 0.7 μM [2] Monotherapy: Weak relaxant effect on human isolated bronchus; markedly reduced max effect vs. isoprenaline [1]. Combination Therapy (with Rolipram, PDE4I): Significantly & concentration-dependently increased tissue sensitivity and maximal relaxant effects of isoprenaline [1]. | Less effective than combined PDE3/PDE4 inhibition or non-selective inhibitors for bronchoconstriction [2]. | | Guinea Pig (in vivo) [2] | Antigen- & spasmogen-induced bronchospasm | Monotherapy: Ineffective against OA-induced bronchospasm (ID₅₀ >10 mg/kg, i.v.); poor inhibitor of histamine/LTD4-induced bronchoconstriction [2]. Combination Therapy (with Rolipram): Abolished histamine- and LTD4-induced bronchoconstriction [2]. | Performance was synergistic and superior when combined with a PDE4 inhibitor [2]. | | Computational Analysis (OSC) [3] | Carboplatin resistance in Ovarian Serous Cystadenocarcinoma (OSC) | Identified via CMap database as one of three potential small molecule drugs to inhibit carboplatin resistance [3]. | Potential as a repurposed therapeutic; specific efficacy data not provided [3]. |
For the key in vivo and in vitro studies, the methodologies were as follows:
The following diagram illustrates the core mechanism of action for this compound and its synergistic logic with PDE4 inhibitors, based on the described studies.
This compound's Role in cAMP Pathway and Synergistic Inhibition
The available evidence positions this compound as a tool for understanding PDE3 biology and combination therapy logic. For a complete picture of its current status, information on its clinical development and any subsequent studies would be essential.
The table below summarizes the core characteristics of cilomilast and siguazodan based on the information found.
| Feature | Cilomilast | This compound |
|---|---|---|
| Primary Target | Phosphodiesterase-4 (PDE4) [1] [2] [3] | Phosphodiesterase-3 (PDE3) [4] |
| Therapeutic Class | Second-generation, selective PDE4 inhibitor [1] [3] | PDE3 inhibitor [4] |
| Primary Investigational Use | Chronic Obstructive Pulmonary Disease (COPD) [1] [5] [6] | Heart failure (inotropic agent) [4] |
| Mechanism of Action | Inhibits cAMP degradation in inflammatory cells, leading to broad anti-inflammatory effects [1] [7] | Inhibits cAMP degradation in cardiac and smooth muscle, leading to positive inotropic and vasodilatory effects [4] |
| Key Experimental Findings | Reduced CD8+ T-lymphocytes & macrophages in airway biopsies; modest improvement in lung function (FEV1) in COPD patients [6] | Characterized as a tool for PDE3 inhibition; specific clinical efficacy data in the searched literature was limited to its reference as a selective agent [4] |
| Clinical Development Status | Development terminated after Phase III trials due to insufficient efficacy and side effects [6] [3] | Appears primarily as a reference compound in scientific literature; development status for mainstream therapy is unclear [4] |
| Common Side Effects | Nausea, diarrhea, and other gastrointestinal adverse events [1] [6] | Specific side effect profile not detailed in the searched literature |
Cilomilast and this compound work on different pathways by inhibiting distinct phosphodiesterase enzymes, as illustrated below.
Figure 1. cAMP Signaling and PDE Inhibition Pathways
This diagram shows that both drugs increase intracellular cAMP levels but in different cellular contexts:
Here are some of the foundational experiments that characterize each drug's action.
The table below summarizes the core characteristics and experimental data for Siguazodan and Roflumilast.
| Feature | This compound | Roflumilast |
|---|---|---|
| Primary Target | Phosphodiesterase 3 (PDE3) [1] [2] | Phosphodiesterase 4 (PDE4) [3] [4] [5] |
| Mechanism of Action | PDE3 inhibitor [2] | Selective PDE4 inhibitor [3] [5] |
| IC50 / Potency | IC₅₀ = 117 nM (PDE-III) [1] | Approved dose: 500 μg daily [3] [5] |
| Therapeutic Area | Cardiovascular (per R&D focus) [2] | COPD, Psoriasis, under investigation for neurodegenerative & cognitive disorders [3] [4] [6] |
| Key Biological Effects | Increases cAMP accumulation in platelets (EC₅₀ 18.88 μM) [1] | Broad anti-inflammatory effect, reduces proinflammatory cytokines (CXCL1, IL-17, IL-23, etc.), improves lung function, potential neuroprotection [3] [4] [6] |
| Clinical Development Status | Discontinued (Phase 1) [2] | Approved for COPD; clinical trials for other indications (e.g., psoriasis, cognitive impairment) [3] [6] [5] |
| Reported Experimental Models | Human platelets [1] | Human clinical trials, animal models (rotenone-induced PD in rats), human bronchial epithelial cells [3] [4] [6] |
This compound and Roflumilast work by inhibiting different members of the phosphodiesterase (PDE) family, which play a crucial role in intracellular signaling.
The diagram above illustrates the core mechanism: both drugs inhibit PDE enzymes, leading to increased intracellular cAMP levels. However, their distinct targets lead to different downstream effects due to the compartmentalization of PDE enzymes and cAMP signaling within cells [7].
Here are the key experimental findings and contexts for each drug.
| Drug | Key Experimental Data & Context |
|---|
| This compound | - Quantitative Data: IC₅₀ of 117 nM for PDE3 inhibition; EC₅₀ of 18.88 μM for increasing cAMP accumulation in intact platelets [1].
For researchers in drug development, the comparison between these two compounds highlights several strategic points:
The table below summarizes the relative potency of siguazodan compared to other inhibitors across various experimental models. Key potency metrics include pD₂ values (the negative logarithm of the molar concentration producing 50% of the maximum effect; a higher pD₂ indicates greater potency) and IC₅₀ values.
| Experimental Model | Compounds Compared | Potency Results & Key Findings | Source |
|---|
| Feline Pulmonary Vascular Bed (Pre-contracted with U46619) | this compound (PDE3-I) Rolipram (PDE4-I) Zaprinast (PDE5-I) | Rank order of vasodilator potency: this compound (pD₂: 10.2) > Rolipram (pD₂: 9.6) > Zaprinast (pD₂: 6.4) → this compound was the most potent. | [1] | | Human Isolated Bronchus (At resting tone) | Rolipram (PDE4-I) this compound (PDE3-I) Isoprenaline (β-agonist) Salbutamol (β-agonist) | Potency (pD₂): Rolipram: 7.77 > this compound: 6.80 Efficacy (Eₘₐₓ, % of max theophylline): Rolipram: 74% > this compound: 66% → Rolipram was more potent and effective than this compound. | [2] | | Guinea-Pig Trachea (Pre-contracted with LTC4) | Rolipram (PDE4-I) this compound (PDE3-I) Milrinone (PDE3-I) | Potency vs. LTC4-induced contraction: Milrinone & this compound > Rolipram → PDE3 inhibitors were more potent bronchodilators against LTC4. | [3] | | Porcine Bronchus (Pre-contracted with methacholine) | this compound (PDE3-I) Rolipram (PDE4-I) | Potency: this compound was ~100x more potent than rolipram. → PDE3 inhibition was more significant in this tissue. | [4] | | Guinea-Pig Trachea (Pre-contracted with methacholine) | Rolipram (PDE4-I) this compound (PDE3-I) | Potency: Rolipram was ~15x more potent than this compound. → PDE4 inhibition was more significant in this tissue. | [4] |
To help you interpret the data, here are the core methodologies used in the key studies cited above.
Protocol 1: Isolated Organ Bath for Airway Smooth Muscle Relaxation
Protocol 2: Pulmonary Vasodilator Activity in Intact-Chest Cats
The following diagrams illustrate the underlying mechanisms of action and a generalized experimental workflow based on the studies cited.
The table below summarizes key experimental findings on Siguazodan's selectivity and effects [1]:
| Aspect | Experimental Findings for this compound |
|---|---|
| Target Isoenzyme | Phosphodiesterase 3 (PDE3), specifically the PDE3B subtype [1] |
| Inhibitory Activity | Inhibited cyclic AMP PDE activity in pellet fractions of BRIN-BD11 insulin-secreting cells; no inhibition in supernatant fractions [1] |
| Effective Concentration | 0.1–10 μM (IC50 ~0.5 μM in pellet fractions); maximum inhibition ~30% of total cAMP hydrolysis [1] |
| Specificity vs. Other PDEs | No inhibition of PDE4 or PDE1/5 activities (assessed via Rolipram and Zaprinast) [1] |
| Functional Effect | Augmented glucose-induced insulin secretion (at 16.7 mM glucose) at 1–50 μM [1] |
For context, the following table lists selective inhibitors for other major PDE families, illustrating the broader therapeutic landscape [2] [3] [4]:
| PDE Family | Primary Substrate | Selective Inhibitor Examples |
|---|---|---|
| PDE1 | cAMP & cGMP | Vinpocetine |
| PDE2 | cAMP >> cGMP | EHNA (MEP1) |
| PDE3 | cAMP >> cGMP | This compound, Cilostamide, Enoximone, Milrinone |
| PDE4 | cAMP | Rolipram, Roflumilast |
| PDE5 | cGMP | Sildenafil, Tadalafil, Vardenafil, Zaprinast |
To ensure your experimental work is grounded in established methods, here are the key methodologies from the foundational research on this compound.
3H-cyclic AMP as a substrate, and the reaction was stopped by boiling. The resulting 5'-AMP was converted to adenosine using Crotalus atrox snake venom, and the 3H-adenosine was separated and quantified to determine PDE hydrolysis activity [1].For researchers aiming to work with or evaluate this compound, consider the following practical aspects:
The following diagram illustrates the specific mechanism of this compound within the cyclic AMP (cAMP) signaling pathway, which underpins its physiological effects:
The table below summarizes the key findings from a study on this compound in a feline model.
| Property | Details/Result |
|---|---|
| Experimental Model | Feline pulmonary vascular bed (with tone raised by U46619) [1] |
| Primary Finding | Dose-dependent decrease in lobar arterial pressure (pulmonary vasodilation) [1] |
| Relative Potency | Rolipram (PDE4i) > This compound (PDE3i) > Zaprinast (PDE5i) at higher doses [1] |
| Duration of Action | Long-lasting (shorter than Zaprinast, but similar to Rolipram) [1] |
| Systemic Effect | Decreased systemic arterial pressure when injected into the perfused lobar artery [1] |
The study employed a well-established protocol for investigating pulmonary vascular effects [1]:
This compound is a selective inhibitor of Phosphodiesterase 3 (PDE3) [1] [2]. The following diagram illustrates the mechanism of PDE3 inhibition and its cellular consequences.
As a member of the pyridazinone class, this compound shares this core structural motif with other cardioactive agents like pimobendan and levosimendan [2].
The search results indicate a lack of publicly available, direct multi-cell line comparison data for this compound. To build a more comprehensive guide, you could:
| Inhibitor (PDE Type) | Key Experimental Findings | Model System | Reference |
|---|
| Siguazodan (PDE3) | - Produced potent, dose-dependent decrease in lobar arterial pressure.
The quantitative data in the table above is derived from specific experimental models. Here is a deeper look at the methodologies and results.
1. Feline Pulmonary Vascular Bed Study
2. Rat Pulmonary Artery Relaxation Study
The following diagram illustrates the cellular mechanism of PDE3 inhibition by this compound and how it was experimentally compared to other inhibitors.
This compound was investigated for potential use in conditions like pulmonary hypertension [1] [2] and heart failure [4] due to its vasodilatory and cardiotonic effects. However, the development of PDE3 inhibitors as a class for long-term cardiac failure was largely unsuccessful [4]. The interest has since shifted towards understanding the different isoforms within the PDE3 family (PDE3A and PDE3B) to develop inhibitors with a better safety profile [4].
The available data is valuable for understanding the pharmacodynamic profile of this compound but does not predict human clinical efficacy or safety. The search results indicate that this compound did not progress to widespread clinical use.
For researchers, focusing on contemporary literature and patent databases regarding PDE3 inhibition may be more fruitful. You might also investigate the clinical development of other PDE3 inhibitors (like cilostazol or milrinone) to understand the potential opportunities and challenges for this drug class.
The following table outlines the core mechanistic differences between these two compounds.
| Feature | Siguazodan | Theophylline |
|---|---|---|
| Primary Target | Selective inhibitor of Phosphodiesterase 3 (PDE3) [1] | Non-selective phosphodiesterase (PDE) inhibitor and non-selective adenosine receptor antagonist [2] |
| PDE Inhibition Profile | Inhibits PDE3A and PDE3B, enzymes that hydrolyze cAMP [1] | Nonselectively inhibits multiple PDE families (including Type III and IV), increasing both cAMP and cGMP levels [2] |
| Key Secondary Mechanisms | Enhances relaxation from β2-receptor stimulation; shows synergism with PDE4 inhibitors [1] | Antagonizes adenosine A1, A2, and A3 receptors; inhibits NF-kappaB; increases interleukin-10; increases histone deacetylase 2 activity [2] |
| Primary Cellular Effects | Bronchodilation; potential anti-inflammatory effects in combination with PDE4 inhibitors [1] | Bronchodilation; reduces airway inflammation; enhances diaphragmatic contractility [2] |
The pharmacological profiles outlined above are supported by various experimental findings.
The table below summarizes experimental results from key studies, illustrating the physiological effects of these compounds.
| Compound | Experimental Model | Key Findings / Effects | Reference |
|---|---|---|---|
| This compound | In vitro (Guinea pig trachea) and human tissue studies | Enhanced bronchodilation and relaxation when combined with the β2-agonist salbutamol or the PDE4 inhibitor rolipram [1]. | - |
| Theophylline | Rat isolated perfused lung | At 1 mM concentration, significantly reduced hypoxic pulmonary vasoconstriction (HPV) by approximately 60% [3]. | - |
| Theophylline | Systematic Review & Meta-Analysis (20 RCTs in stable COPD patients) | Significantly improved lung function vs. placebo:
To help you contextualize the data, here is a detailed methodology from a relevant study on pulmonary vascular effects, which investigated Theophylline alongside other PDE inhibitors.
This protocol provides a robust experimental framework that could be adapted for a direct comparison of this compound and Theophylline.
The diagrams below visualize the core signaling pathways and a generalized experimental workflow based on the cited literature.
Figure 1. Comparative Signaling Pathways of this compound and Theophylline. This compound selectively inhibits PDE3, increasing cAMP to promote relaxation. Theophylline has a multi-target mechanism, non-selectively inhibiting various PDEs and blocking adenosine receptors (A1, A2, A3) to achieve bronchodilation and anti-inflammatory effects [2] [1].
Figure 2. Generalized Experimental Workflow for Assessing Bronchodilator Effects. This flowchart summarizes a common ex vivo approach for evaluating the functional effects of compounds like this compound and Theophylline, based on protocols from the literature [3].
From a drug development perspective:
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